molecular formula C5H7ClN2O2 B1386660 Pyrazol-1-ylacetic acid hydrochloride CAS No. 118054-56-1

Pyrazol-1-ylacetic acid hydrochloride

Cat. No.: B1386660
CAS No.: 118054-56-1
M. Wt: 162.57 g/mol
InChI Key: IXQBNHJQEQETFX-UHFFFAOYSA-N
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Description

Pyrazol-1-ylacetic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazol-1-ylacetic acid hydrochloride typically involves the reaction of pyrazole with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions where the pyrazole ring or the acetic acid moiety is modified by replacing specific atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles can be employed under controlled conditions to achieve specific substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

Pyrazol-1-ylacetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of pyrazol-1-ylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. For example, pyrazole derivatives are known to interact with the estrogen receptor and NF-kappa-B, affecting their activity and downstream signaling pathways .

Comparison with Similar Compounds

    Pyrazole: The parent compound with a simple five-membered ring structure containing two nitrogen atoms.

    Pyrazole-3-carboxylic acid: A derivative with a carboxylic acid group at the third position of the pyrazole ring.

    Pyrazole-4-carboxylic acid: A derivative with a carboxylic acid group at the fourth position of the pyrazole ring.

Uniqueness: Pyrazol-1-ylacetic acid hydrochloride is unique due to the presence of the acetic acid moiety attached to the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-pyrazol-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-5(9)4-7-3-1-2-6-7;/h1-3H,4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQBNHJQEQETFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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